2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol
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Overview
Description
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amine and phenol groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of bis(2-chloroethyl)amine with a suitable phenolic compound. One common method involves the use of bis(2-chloroethyl)amine hydrochloride as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bis(2-chloroethyl)amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amine group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amine group can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This property is particularly relevant in its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of the phenolic group, which imparts additional reactivity and potential for diverse chemical modifications. This distinguishes it from other similar compounds that may lack the phenolic functionality.
Properties
CAS No. |
94429-94-4 |
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Molecular Formula |
C16H26Cl3NO |
Molecular Weight |
354.7 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25Cl2NO.ClH/c1-4-16(2,3)14-5-6-15(20)13(11-14)12-19(9-7-17)10-8-18;/h5-6,11,20H,4,7-10,12H2,1-3H3;1H |
InChI Key |
JYITURQNAWGTMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl |
Origin of Product |
United States |
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